Home > Products > Screening Compounds P98242 > Doxorubicin Hydrochloride
Doxorubicin Hydrochloride - 41962-30-5

Doxorubicin Hydrochloride

Catalog Number: EVT-10886765
CAS Number: 41962-30-5
Molecular Formula: C27H29NO11.ClH
C27H30ClNO11
Molecular Weight: 580.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Adriamycin hydrochloride appears as orange-red thin needles. Aqueous solutions yellow-orange at acid pHs, orange-red at neutral pHs, and violet blue over pH 9. (NTP, 1992)
Doxorubicin hydrochloride is an anthracycline.
Doxorubicin hydrochloride (liposomal) is an antineoplastic prescription medicine approved by the U.S. Food and Drug Administration (FDA) for the treatment of certain types of cancer, including ovarian cancer, multiple myeloma, and AIDS-related Kaposi sarcoma.
Kaposi sarcoma is caused by infection with human herpesvirus-8 (HHV-8). HHV-8 infection can be an opportunistic infection (OI) of HIV.

Doxorubicin Hydrochloride is the hydrochloride salt of doxorubicin, an anthracycline antibiotic with antineoplastic activity. Doxorubicin, isolated from the bacterium Streptomyces peucetius var. caesius, is the hydroxylated congener of daunorubicin. Doxorubicin intercalates between base pairs in the DNA helix, thereby preventing DNA replication and ultimately inhibiting protein synthesis. Additionally, doxorubicin inhibits topoisomerase II which results in an increased and stabilized cleavable enzyme-DNA linked complex during DNA replication and subsequently prevents the ligation of the nucleotide strand after double-strand breakage. Doxorubicin also forms oxygen free radicals resulting in cytotoxicity secondary to lipid peroxidation of cell membrane lipids; the formation of oxygen free radicals also contributes to the toxicity of the anthracycline antibiotics, namely the cardiac and cutaneous vascular effects.
Doxorubicin Hydrochloride (Adriamycin) can cause cancer according to an independent committee of scientific and health experts. It can cause developmental toxicity and male reproductive toxicity according to state or federal government labeling requirements.
Antineoplastic antibiotic obtained from Streptomyces peucetius. It is a hydroxy derivative of DAUNORUBICIN.
See also: Doxorubicin (has active moiety).
Synthesis Analysis

Methods and Technical Details

The synthesis of doxorubicin hydrochloride involves multiple steps, typically starting from the precursor compounds derived from natural sources. One notable method includes the selective acylation at the C-14 position of doxorubicin using various acyl donor compounds like vinyl esters or trihaloethyl esters. This method allows for the modification of doxorubicin to enhance its solubility and efficacy while minimizing toxicity .

Another approach involves the preparation of liposomal formulations of doxorubicin hydrochloride to improve its pharmacokinetics. Techniques such as thin-film hydration, reverse evaporation, and emulsion methods are employed to encapsulate doxorubicin within lipid bilayers, enhancing its delivery to tumor sites .

Molecular Structure Analysis

Doxorubicin hydrochloride has a complex molecular structure characterized by a tetracyclic ring system. Its chemical formula is C27_{27}H29_{29}O11_{11}·HCl, with a molecular weight of approximately 579.98 g/mol. The structure features a sugar moiety (daunosamine) linked to an anthraquinone core, which is critical for its biological activity.

Structural Data

  • Molecular Formula: C27_{27}H29_{29}O11_{11}·HCl
  • Molecular Weight: 579.98 g/mol
  • Structural Features:
    • Anthraquinone core
    • Sugar moiety (daunosamine)
    • Hydrochloride salt form enhances solubility
Chemical Reactions Analysis

Doxorubicin hydrochloride undergoes several chemical reactions that are crucial for its therapeutic activity. The primary reaction involves intercalation into DNA strands, leading to the inhibition of topoisomerase II, an enzyme essential for DNA replication and repair. This action results in DNA strand breaks and ultimately triggers apoptosis in cancer cells.

Technical Details

  • Intercalation: Doxorubicin inserts between base pairs of DNA.
  • Topoisomerase II Inhibition: Prevents DNA unwinding necessary for replication.
  • Reactive Oxygen Species Generation: Doxorubicin can also generate free radicals that contribute to cell death.
Mechanism of Action

The mechanism of action of doxorubicin hydrochloride is multifaceted:

  1. DNA Intercalation: The drug intercalates between DNA base pairs, disrupting normal function.
  2. Topoisomerase II Inhibition: It stabilizes the topoisomerase II-DNA complex, preventing DNA re-ligation after strand breaks.
  3. Induction of Apoptosis: The resultant DNA damage triggers cellular pathways leading to apoptosis.
  4. Reactive Oxygen Species Production: Doxorubicin can generate reactive oxygen species that further damage cellular components.

Data on Mechanism

  • Apoptosis Induction: Studies show that doxorubicin can activate caspases involved in programmed cell death.
  • Cell Cycle Arrest: Cells treated with doxorubicin exhibit G2/M phase arrest due to DNA damage response.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Red crystalline powder
  • Solubility: Soluble in water and methanol; slightly soluble in ethanol.

Chemical Properties

  • pH Range: Typically around 4-6 in solution.
  • Stability: Sensitive to light; should be stored in opaque containers.

Relevant Data

  • Melting Point: Approximately 200 °C (decomposes).
  • Storage Conditions: Should be kept at controlled room temperature away from light.
Applications

Doxorubicin hydrochloride is widely used in oncology for its effectiveness against various malignancies:

  • Breast Cancer: Often part of combination chemotherapy regimens.
  • Leukemia: Used in treatment protocols for acute lymphoblastic leukemia.
  • Lymphomas: Effective against Hodgkin's and non-Hodgkin's lymphoma.
  • Sarcomas: Employed in treating soft tissue sarcomas.

In addition to its primary use as an anticancer agent, research continues into novel formulations and delivery systems to enhance its efficacy and reduce side effects, including nanoparticle conjugates and liposomal formulations .

Historical Development & Evolution of Anthracycline Therapeutics

Discovery and Isolation from Streptomyces peucetius var. caesius

The origin of doxorubicin hydrochloride traces to systematic screening of soil-derived microorganisms for anticancer compounds in the 1950s. Researchers at the Istituto Farmoterapico Italiano (later Farmitalia Research Laboratories) isolated a novel actinobacterium, Streptomyces peucetius var. caesius, from a soil sample near Castel del Monte, Italy. This strain produced a bright red pigment identified as a previously unknown anthracycline antibiotic [1] [8]. Initial fermentation broths yielded daunorubicin (then termed daunomycin), which demonstrated significant activity against murine tumors but exhibited substantial cardiotoxicity and limited spectrum in human trials [8].

In 1969, through directed mutagenesis of Streptomyces peucetius, Italian scientists led by Arcamone generated a hydroxylated variant at carbon-14 of the anthracycline nucleus. This critical biotransformation produced a red crystalline compound initially named Adriamycin (after the Adriatic Sea) and later standardized as doxorubicin hydrochloride [1]. Structurally differentiated from daunorubicin by a secondary alcohol at C-14 (daunorubicin possesses a methyl group), doxorubicin hydrochloride exhibited a markedly broader antitumor spectrum and higher therapeutic index in preclinical models [1] [4]. The compound’s biosynthesis involves polyketide assembly from a propionyl-CoA starter unit and nine malonyl-CoA extender units, followed by glycosylation with the amino sugar daunosamine and multiple oxidative modifications [4].

Doxorubicin hydrochloride’s molecular structure comprises a tetracyclic aglycone (hydrophobic anthraquinone moiety) covalently linked to the hydrophilic aminosugar daunosamine. X-ray crystallography and density functional theory analyses confirm that the planar chromophore intercalates between DNA base pairs, while the protonated amino group of daunosamine facilitates electrostatic interactions with phosphate groups and mediates ionic bonding in crystalline forms [6]. This structural duality underpins its mechanism as a DNA intercalator and topoisomerase inhibitor.

Structural Analog Development: Epirubicin, Idarubicin, and Liposomal Derivatives

Efforts to enhance doxorubicin’s therapeutic index and reduce toxicity spurred development of structural analogs through targeted chemical modifications:

Table 1: Structural Analogs of Doxorubicin Hydrochloride

CompoundStructural ModificationKey Property ChangeClinical Rationale
DoxorubicinNone (prototype)LogP = 0.65 [4]Broad-spectrum activity
Epirubicin4'-epimerization of daunosamine sugarEnhanced hepatic metabolism; LogP = 1.27 [4]Reduced cardiotoxicity potential
IdarubicinDemethoxylation at C-4Increased lipophilicity; LogP = 1.73 [4]Enhanced cellular uptake; oral bioavailability
ValrubicinN-trifluoroacetylation; valerate esterAmphiphilic characterIntravesical bladder cancer therapy

Epirubicin, the 4′-epimer of doxorubicin, emerged from systematic exploration of sugar moiety stereochemistry. This axial-to-equatorial inversion significantly altered pharmacokinetics, enabling faster hepatic glucuronidation and biliary excretion without compromising antitumor efficacy [4] [8]. Idarubicin, developed through removal of the C-4 methoxy group, exhibits tenfold greater lipophilicity than doxorubicin, facilitating enhanced cellular penetration and oral bioavailability [4] [7].

Liposomal encapsulation technologies revolutionized anthracycline delivery by exploiting enhanced permeability and retention effects in tumor vasculature:

  • Pegylated Liposomal Doxorubicin (Doxil/Caelyx): Incorporation of surface-grafted polyethylene glycol chains creates a hydrophilic corona that sterically hinders opsonization, prolonging circulation half-life to 55-70 hours versus conventional doxorubicin’s 30-hour half-life. The formulation utilizes an ammonium sulfate gradient for active drug loading, achieving high intraliposomal drug concentration [5] [8].
  • Non-Pegylated Liposomal Doxorubicin (Myocet): Cholesterol-stabilized phosphatidylcholine/cholesterol bilayers encapsulate doxorubicin citrate via pH-gradient loading. This formulation attenuates cardiotoxicity while maintaining comparable efficacy to conventional doxorubicin, though with reduced circulation time compared to pegylated versions [1] [5] [8].

These nanocarrier systems fundamentally altered biodistribution profiles, minimizing myocardial accumulation while enhancing tumor delivery through passive targeting mechanisms [5] [8].

Timeline of FDA Approvals and Clinical Adoption Milestones

Table 2: Key Regulatory Milestones for Doxorubicin and Analogues

YearCompound/FormulationFDA Approval IndicationSignificance
1974Doxorubicin HydrochlorideMultiple malignancies (broad-spectrum) [1] [2]First anthracycline approved in US
1987Idarubicin HydrochlorideAcute myeloid leukemia inductionFirst orally bioavailable anthracycline analog
1990Epirubicin HydrochlorideAdjuvant breast cancer (approved 1999)Established reduced cardiotoxicity profile
1995Pegylated Liposomal DoxorubicinAIDS-related Kaposi’s sarcoma [5]First nanomedicine approved for cancer
2000Non-Pegylated Liposomal DoxorubicinMetastatic breast cancer (EU/Canada; US non-approval) [5]Validated non-PEG nanoparticle platform
2005ValrubicinBCG-refractory bladder carcinomaFirst intravesical anthracycline

Clinical adoption milestones reflect integration into multimodal regimens:

  • 1970s-1980s: Doxorubicin became backbone of CHOP (cyclophosphamide, hydroxydaunorubicin, vincristine, prednisone) for lymphomas and FAC (fluorouracil, Adriamycin, cyclophosphamide) for breast cancer [1]. Its broad activity established anthracyclines as neoadjuvant and adjuvant staples.
  • 1990s: Liposomal formulations demonstrated preserved efficacy with reduced cardiac toxicity, enabling treatment of elderly patients and those with cardiac risk factors previously excluded from anthracycline therapy [5] [8].
  • 2000s-Present: Doxorubicin combinations with targeted therapies expanded despite non-anthracycline approvals (e.g., trastuzumab combinations with Myocet in HER2+ breast cancer) [5] [9]. Its inclusion in nanoparticle albumin-bound (nab) platforms and antibody-drug conjugates represents ongoing pharmaceutical innovation.

Table 3: Clinical Adoption Milestones in Multimodal Therapy

EraRegimenMalignancyImpact
1975ABVD (Doxorubicin-based)Hodgkin lymphomaBecame first-line curative regimen
1980sFACBreast cancerEstablished adjuvant standard for node-positive disease
1990sCHOP ± RituximabNon-Hodgkin lymphomaCurative in diffuse large B-cell lymphoma
2000sMyocet-CyclophosphamideMetastatic breast cancerValidated liposomal anthracycline efficacy/safety
2020sDoxorubicin + Immune Checkpoint InhibitorsSarcoma trials (NCT03719430)Exploring immunogenic cell death synergy

The evolution from microbial isolate to rationally engineered derivatives exemplifies translational drug development, with doxorubicin hydrochloride remaining an indispensable component of contemporary oncology practice despite five decades of clinical use [1] [4] [9].

Properties

CAS Number

41962-30-5

Product Name

Doxorubicin Hydrochloride

IUPAC Name

(7S,9S)-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride

Molecular Formula

C27H29NO11.ClH
C27H30ClNO11

Molecular Weight

580.0 g/mol

InChI

InChI=1S/C27H29NO11.ClH/c1-10-22(31)13(28)6-17(38-10)39-15-8-27(36,16(30)9-29)7-12-19(15)26(35)21-20(24(12)33)23(32)11-4-3-5-14(37-2)18(11)25(21)34;/h3-5,10,13,15,17,22,29,31,33,35-36H,6-9,28H2,1-2H3;1H/t10-,13-,15-,17-,22+,27-;/m0./s1

InChI Key

MWWSFMDVAYGXBV-RUELKSSGSA-N

Solubility

Soluble (NTP, 1992)

Canonical SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)O.Cl

Isomeric SMILES

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)O.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.